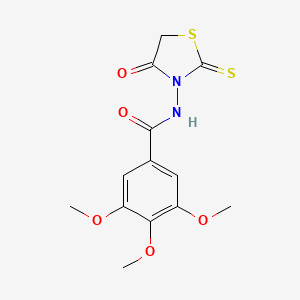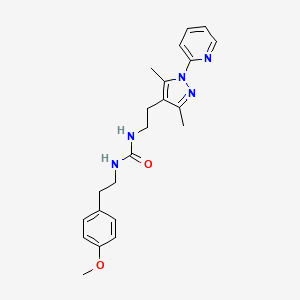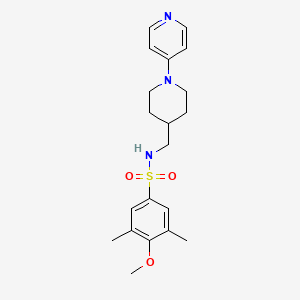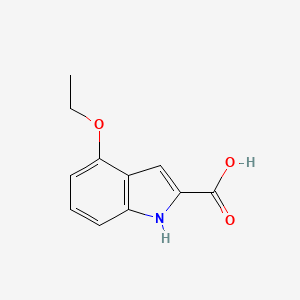
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
Green Synthesis Approach
A study highlights the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including compounds similar to the one , using a green chemistry approach. The reaction involved substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, emphasizing environmental friendliness and high yield efficiency (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Properties
Another research focused on synthesizing thiazole derivatives, including those related to the chemical structure of interest, demonstrated significant antimicrobial activity. The study found that trimethoxy substituted derivatives exhibit good antimicrobial effectiveness against various bacterial and fungal species (Chawla, 2016).
Anticancer Evaluation
Research on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the compound , showed moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of such compounds in cancer treatment research (Ravinaik et al., 2021).
Synthetic Methodologies and Biological Activities
Various studies have developed synthetic methodologies for thiazolidinone derivatives and evaluated their biological activities. These activities include antimicrobial, antifungal, and potential anticancer effects. The research underscores the diverse applications of thiazolidinone derivatives in medicinal chemistry and drug development (Patel & Patel, 2010).
Mecanismo De Acción
Target of Action
The compound 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, also known as 3,4,5-trimethoxy-N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide, is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The this compound interacts with its targets in a specific manner. For instance, it inhibits tubulin polymerization, which is crucial for cell division . It also inhibits the function of Hsp90, a protein that assists in protein folding and stabilizes a number of proteins required for tumor growth .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it inhibits the function of thioredoxin reductase (TrxR), an enzyme that plays a key role in cellular redox balance . It also inhibits histone lysine-specific demethylase 1 (HLSD1), which is involved in gene expression regulation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, it has shown promising anti-fungal and anti-bacterial properties .
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-15-10(16)6-22-13(15)21/h4-5H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWGYGMTVWZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2545990.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)





![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)